

# Application Notes and Protocols for Acid Green 50 in Cell Culture

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acid green 50

Cat. No.: B041107

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### Introduction

**Acid Green 50**, also known as Lissamine Green B or Food Green S, is a water-soluble, anionic triphenylmethane dye.<sup>[1]</sup> Its primary application in a biological context is as a vital stain, particularly in ophthalmology, for the assessment of membrane-damaged epithelial cells on the cornea and conjunctiva.<sup>[2]</sup> The anionic nature of the dye allows it to form electrostatic bonds with positively charged biomolecules.<sup>[1]</sup> While not as commonly used as other stains in general cell culture, its properties suggest potential applications in cell viability assessment and as a general protein stain. This document provides an overview of its known applications and detailed protocols for its use in cell culture experiments.

## Known Applications in Biological Research

- **Vital Staining of Membrane-Compromised Cells:** **Acid Green 50** is used to identify cells with damaged plasma membranes.<sup>[2]</sup> Similar to trypan blue, it is excluded by viable cells with intact membranes but can penetrate and stain non-viable cells.
- **Protein Staining:** It can be used as a protein stain for chemical and molecular analyses of living cells.<sup>[2]</sup>

- Antiviral Research: At low concentrations, **Acid Green 50** has been shown to block the formation of herpes simplex virus 1 (HSV-1) plaques in vitro.[2]
- Toxicology Studies: It has been used as a model compound in toxicology research, with studies indicating mild oxidative stress and cytotoxicity in mammalian cells at high concentrations (>100  $\mu$ M).[1]

## Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of **Acid Green 50** in cell culture, based on available literature.

Parameter	Value	Application	Reference
Cytotoxic Concentration	>100 $\mu$ M	General Cell Culture	[1]
Working Concentration (Vital Staining)	0.5% - 1.0% (w/v)	Ocular Surface Staining	N/A (General Practice)
Working Concentration (Antiviral)	Low (specific concentration not detailed)	HSV-1 Plaque Assay	[2]

## Experimental Protocols

### Protocol 1: Assessment of Cell Viability

This protocol details the use of **Acid Green 50** to differentiate between viable and non-viable cells in a suspension culture, based on plasma membrane integrity.

#### A. Materials

- Acid Green 50** powder (CAS #3087-16-9)
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture medium

- Cell suspension
- Hemocytometer or automated cell counter
- Microscope

#### B. Reagent Preparation

- 0.4% (w/v) **Acid Green 50** Stock Solution:

- Weigh 0.4 g of **Acid Green 50** powder.
- Dissolve in 100 mL of sterile PBS.
- Mix thoroughly until fully dissolved.
- Filter sterilize using a 0.22  $\mu$ m syringe filter.
- Store at 4°C, protected from light.

#### C. Staining Procedure

- Prepare a single-cell suspension of your cultured cells.
- In a microcentrifuge tube, mix 50  $\mu$ L of the cell suspension with 50  $\mu$ L of the 0.4% **Acid Green 50** stock solution.
- Gently mix and incubate at room temperature for 3-5 minutes.
- Load the stained cell suspension into a hemocytometer.
- Under a light microscope, count the number of stained (non-viable) and unstained (viable) cells.
- Calculate cell viability using the following formula:
  - $\text{Viability (\%)} = (\text{Number of unstained cells} / \text{Total number of cells}) \times 100$

## Protocol 2: General Protein Staining for Fixed Cells

This protocol provides a method for using **Acid Green 50** as a general cytoplasmic and protein stain in adherent cells for morphological assessment.

### A. Materials

- Cells cultured on glass coverslips
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- **Acid Green 50** powder
- Distilled water
- Mounting medium
- Microscope slides

### B. Reagent Preparation

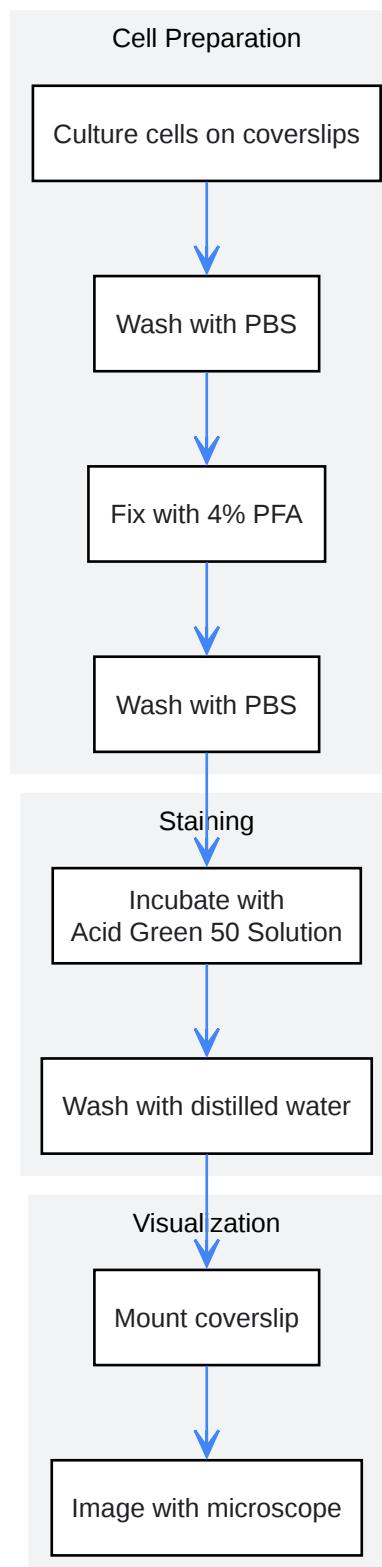
- 1% (w/v) **Acid Green 50** Staining Solution:
  - Dissolve 1 g of **Acid Green 50** in 100 mL of distilled water.
  - Mix thoroughly. This solution does not need to be sterile for fixed cells.
  - Store at room temperature.

### C. Staining Procedure

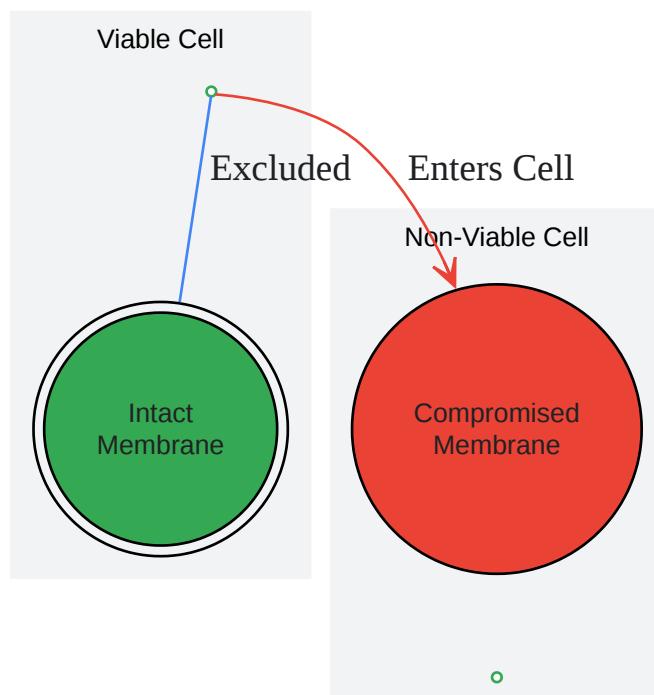
- Aspirate the cell culture medium from the coverslips.
- Gently wash the cells twice with PBS.
- Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

- Wash the fixed cells three times with PBS for 5 minutes each.
- Add the 1% **Acid Green 50** staining solution to cover the cells on the coverslip.
- Incubate for 5-10 minutes at room temperature.
- Aspirate the staining solution and wash the coverslips three times with distilled water.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Visualize the stained cells using a bright-field or fluorescence microscope.

## Visualizations

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Caption: Workflow for general protein staining of fixed cells using **Acid Green 50**.



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Caption: Principle of selective staining of non-viable cells by **Acid Green 50**.

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## References

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)